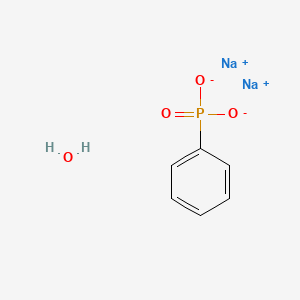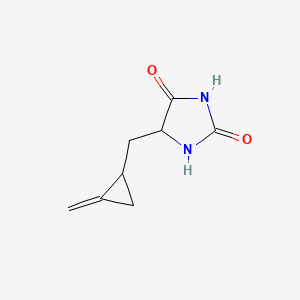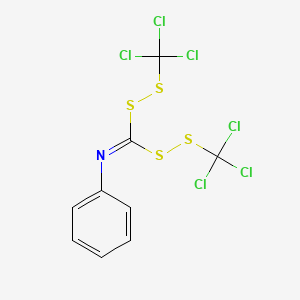
5-amino-1-methyl-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-methyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring with an amino group at the 5-position, a methyl group at the 1-position, and a formyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-imidazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of N-heterocyclic carbenes as catalysts for the reaction of acetophenones and benzylic amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-1H-imidazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions at the amino group.
Major Products Formed
Oxidation: 5-amino-1-methyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-amino-1-methyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-amino-1-methyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-1H-imidazole-4-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets and pathways. For instance, similar compounds like 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) are known to activate AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-imidazole-4-carbaldehyde: Similar structure but with a methyl group instead of an amino group at the 5-position.
4-imidazolecarboxaldehyde: Lacks the amino and methyl groups, making it less complex.
Uniqueness
5-amino-1-methyl-1H-imidazole-4-carbaldehyde is unique due to the presence of both an amino group and a formyl group on the imidazole ring, which provides it with distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-amino-1-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H7N3O/c1-8-3-7-4(2-9)5(8)6/h2-3H,6H2,1H3 |
InChI Key |
LQVQYPRIOIQMGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B12815351.png)




![2-Methyl-1H-benzo[d]imidazole-4,7-diamine](/img/structure/B12815376.png)
